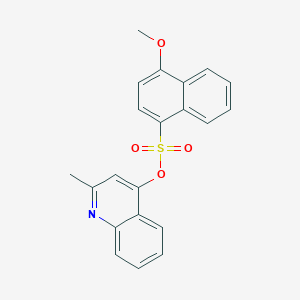![molecular formula C19H27N3O2 B6100298 N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B6100298.png)
N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BHHC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BHHC is a derivative of the bicyclic ketone, norcamphor, and is synthesized by the reaction of norcamphor with diethylamine and hydrazine hydrate.
Mecanismo De Acción
N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide exerts its therapeutic effects by modulating the activity of neurotransmitters in the brain. It has been found to increase the levels of gamma-aminobutyric acid (GABA) and decrease the levels of glutamate in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons, while glutamate is an excitatory neurotransmitter that increases the activity of neurons. By modulating the levels of these neurotransmitters, this compound can reduce the occurrence of seizures and improve mood.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the brain. This compound has also been found to decrease the levels of lipid peroxidation, which is a marker of oxidative stress. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is its broad spectrum of activity. It has been found to exhibit anticonvulsant, antiepileptic, and antidepressant activities, making it a potential candidate for the treatment of several neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for the study of N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide. One area of research could be to investigate the potential use of this compound in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another area of research could be to investigate the safety and efficacy of this compound in human clinical trials. Additionally, researchers could investigate the mechanism of action of this compound in more detail to identify potential targets for drug development.
Métodos De Síntesis
N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is synthesized by the reaction of norcamphor with diethylamine and hydrazine hydrate. The reaction takes place in ethanol and is catalyzed by acetic acid. The product is then purified by recrystallization from ethanol to obtain pure this compound. The yield of the reaction is approximately 50%.
Aplicaciones Científicas De Investigación
N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticonvulsant, antiepileptic, and antidepressant activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-3-22(4-2)14-10-9-13(17(23)11-14)12-20-21-19(24)18-15-7-5-6-8-16(15)18/h9-12,15-16,18,23H,3-8H2,1-2H3,(H,21,24)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMJJUCIEXYESZ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2C3C2CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2C3C2CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B6100216.png)
![1-[2-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-6-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6100232.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6100237.png)
![7-(3-methoxybenzyl)-2-[(2-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6100248.png)

![3-phenyl-N-{1-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6100254.png)
![(1,1-dioxidotetrahydro-3-thienyl)[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]methylamine](/img/structure/B6100258.png)
![benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6100277.png)
![3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6100287.png)
![N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6100291.png)
![1-(2,4-dichlorophenyl)-5-[4-(diethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6100293.png)
![N-benzyl-4-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B6100301.png)
![[4-(mesityloxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6100311.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-phenylazepane](/img/structure/B6100315.png)